molecular formula C12H10ClN3O2 B2705613 3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide CAS No. 1396865-65-8

3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide

Cat. No.: B2705613
CAS No.: 1396865-65-8
M. Wt: 263.68
InChI Key: RSLXXIBRJMXOQP-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group attached to the benzene ring and a methoxypyrimidinyl group attached to the amide nitrogen

Scientific Research Applications

3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.

    Chemical Biology: The compound is used as a tool to study the interactions between small molecules and biological macromolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoic acid and 2-methoxypyrimidine.

    Amidation Reaction: The 3-chlorobenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is then reacted with 2-methoxypyrimidine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are utilized.

Major Products Formed

    Substitution: Depending on the nucleophile, products such as amines or thiols substituted benzamides are formed.

    Oxidation: Oxidized derivatives with additional functional groups like carboxylic acids.

    Reduction: Reduced derivatives with modified functional groups like alcohols.

    Hydrolysis: Carboxylic acids and amines.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-methoxypyridin-5-yl)benzamide
  • 3-chloro-N-(2-methoxyphenyl)benzamide
  • 3-chloro-N-(2-methoxypyrimidin-4-yl)benzamide

Uniqueness

3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide is unique due to the specific positioning of the methoxypyrimidinyl group, which can influence its chemical reactivity and biological activity. The presence of the chloro group also adds to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-18-12-14-6-10(7-15-12)16-11(17)8-3-2-4-9(13)5-8/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLXXIBRJMXOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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